N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine

Physicochemical profiling Drug-likeness CNS penetration potential

This compound is a structurally orthogonal pyrazolo[1,5-a]pyrazine kinase probe distinguished by a rare 3,4-dimethoxyphenethyl substitution at the 4-amine position—absent from generic JAK/TYK2 inhibitor libraries. Its neutral pharmacophore (1 HBD, 5 HBA), TPSA of 60.7 Ų, and XLogP3 of 2.6 make it CNS-optimized, avoiding lysosomal trapping common to cationic candidates. Procure alongside core fragment CAS 1566719-11-6 to establish SAR vectors from the 4-amine, or deploy in parallel kinase panel screening to deconvolute 4-position substitution effects on target selectivity.

Molecular Formula C17H20N4O2
Molecular Weight 312.37 g/mol
CAS No. 2640973-71-1
Cat. No. B6484066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine
CAS2640973-71-1
Molecular FormulaC17H20N4O2
Molecular Weight312.37 g/mol
Structural Identifiers
SMILESCC1=NN2C=CN=C(C2=C1)NCCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C17H20N4O2/c1-12-10-14-17(19-8-9-21(14)20-12)18-7-6-13-4-5-15(22-2)16(11-13)23-3/h4-5,8-11H,6-7H2,1-3H3,(H,18,19)
InChIKeyHURDCLFPTLYXCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine (CAS 2640973-71-1): Procurement-Relevant Structural and Pharmacophoric Profile


N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine (CAS 2640973-71-1) is a synthetic heterocyclic small molecule (C₁₇H₂₀N₄O₂, MW 312.37) built on a pyrazolo[1,5-a]pyrazine core, substituted with a 2-methyl group and an N-linked 3,4-dimethoxyphenethyl side chain [1]. The pyrazolo[1,5-a]pyrazine scaffold is established in the patent literature as a kinase inhibitor pharmacophore, with documented activity against JAK family kinases (TYK2, JAK1, JAK2, JAK3), CDKs, and RET in structurally related analogs [2][3]. The 3,4-dimethoxyphenethyl moiety introduces electron-rich aromatic character and conformational flexibility via the ethyl spacer, while the 2-methyl substitution modulates steric and electronic properties at the pyrazole ring—features that differentiate it from both the unsubstituted core scaffold (2-methylpyrazolo[1,5-a]pyrazin-4-amine, CAS 1566719-11-6) and the broader class of 4,6-disubstituted pyrazolo[1,5-a]pyrazine JAK inhibitors described in the patent literature [1][2].

Why N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrazine Analogs in Research Procurement


The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic core exploited across multiple kinase inhibitor programs, yet the substitution pattern at positions 2 and 4 critically governs target selectivity, potency, and physicochemical behavior [1]. The 3,4-dimethoxyphenethyl side chain at the 4-amine position of CAS 2640973-71-1 is absent from the vast majority of patent-exemplified JAK/TYK2 inhibitors, which typically employ aryl, heteroaryl, or cycloalkyl substituents at analogous positions [1][2]. This structural divergence means that generic pyrazolo[1,5-a]pyrazine analogs—including the simpler 2-methylpyrazolo[1,5-a]pyrazin-4-amine (CAS 1566719-11-6), 4-piperazinyl, or 4-thioether derivatives—cannot serve as functional replacements in assays where the dimethoxyphenethyl motif contributes to target engagement or ADME modulation. Procurement decisions that conflate these compounds risk introducing uncontrolled variables into structure-activity relationship (SAR) campaigns, selectivity profiling studies, or lead optimization workflows.

Quantitative Differentiation Evidence for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine Relative to Structural Comparators


Topological Polar Surface Area and Lipophilicity Differentiate CAS 2640973-71-1 from the Unsubstituted 4-Amine Scaffold

CAS 2640973-71-1 exhibits a topological polar surface area (TPSA) of 60.7 Ų and a predicted XLogP3 of 2.6, compared to the unsubstituted 2-methylpyrazolo[1,5-a]pyrazin-4-amine core (CAS 1566719-11-6) which has a TPSA of approximately 43.3 Ų (calculated from its simpler structure lacking the dimethoxyphenethyl moiety) and a predicted XLogP3 of approximately 0.5–1.0 [1]. The increased TPSA of the target compound reflects the additional hydrogen bond acceptors contributed by the two methoxy oxygen atoms and the secondary amine, while the elevated logP indicates greater lipophilicity conferred by the dimethoxyphenethyl group [1].

Physicochemical profiling Drug-likeness CNS penetration potential

Hydrogen Bond Donor/Acceptor Profile Distinguishes CAS 2640973-71-1 from 4-Thioether and 4-Piperazinyl Pyrazolo[1,5-a]pyrazine Analogs

CAS 2640973-71-1 possesses 1 hydrogen bond donor (secondary amine N–H) and 5 hydrogen bond acceptors (two methoxy oxygens, pyrazine nitrogen atoms, and the amine nitrogen), yielding a donor/acceptor ratio of 1:5 [1]. In contrast, 4-thioether-substituted pyrazolo[1,5-a]pyrazine analogs (e.g., 4-[(3-chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine, CAS 1207026-18-3) possess 0 hydrogen bond donors and 3–4 acceptors, while 4-(1,4-diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine (CAS 1707394-43-1) presents 1 donor and 4 acceptors but with a basic tertiary amine that is protonated at physiological pH, fundamentally altering its electrostatic interaction profile [2].

Medicinal chemistry Structure-activity relationships Binding mode prediction

Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives Demonstrate PI3K Pathway Modulation in A549 Lung Adenocarcinoma Cells, Providing Class-Level Evidence for the Pyrazolo[1,5-a]pyrazine Scaffold

A 2025 study reported that pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (compounds 21 and 26–28) significantly reduced phosphoinositide 3-kinase (PI3K) protein levels in A549 lung adenocarcinoma cells, with compound 27 exhibiting an IC₅₀ of 8.19 µM and compound 28 showing an IC₅₀ of 7.01 µM for cytotoxicity [1]. While these data are for 4(5H)-one rather than 4-amine derivatives, they establish that the pyrazolo[1,5-a]pyrazine core engages the PI3K signaling axis in a cellular context relevant to oncology research. The 4-amine substitution in CAS 2640973-71-1, combined with the 2-methyl group, creates a distinct hydrogen-bonding pharmacophore that may alter kinase selectivity relative to the 4(5H)-one series, making it a complementary probe for dissecting structure-kinase selectivity relationships within the pyrazolo[1,5-a]pyrazine chemical space [1].

Kinase inhibition Cancer cell signaling PI3K pathway

Rotatable Bond Count and Molecular Complexity Differentiate CAS 2640973-71-1 from Rigid Polycyclic JAK Inhibitor Scaffolds

CAS 2640973-71-1 contains 6 rotatable bonds and has a molecular complexity score of 371, compared to the more constrained 4,6-disubstituted pyrazolo[1,5-a]pyrazines exemplified in JAK inhibitor patents (e.g., US 10,822,341 and WO 2016/090285), which typically exhibit 3–5 rotatable bonds due to direct aryl or heteroaryl attachment at positions 4 and 6 [1][2]. The ethyl linker between the 4-amine and the 3,4-dimethoxyphenyl group introduces an additional degree of conformational freedom that may enable induced-fit binding to kinase ATP pockets with flexible glycine-rich loops or P-loop conformations distinct from those accommodated by more rigid analogs [2].

Conformational flexibility Ligand efficiency Binding entropy

High-Value Application Scenarios for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine in Drug Discovery and Chemical Biology


Kinase Selectivity Profiling of Pyrazolo[1,5-a]pyrazine 4-Amine vs. 4(5H)-One Chemotypes for PI3K and JAK Family Targets

The established class-level activity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives against PI3K in A549 cells [1] and the patent-reported JAK/TYK2 inhibitory activity of 4,6-disubstituted pyrazolo[1,5-a]pyrazines [2] support the use of CAS 2640973-71-1 as a structurally orthogonal probe in parallel kinase panel screening. Its neutral 4-amine pharmacophore, distinct hydrogen bond donor/acceptor profile (1 HBD, 5 HBA), and 6-rotatable-bond scaffold [3] make it a valuable comparator for deconvoluting whether the 4-position substitution (amine vs. carbonyl vs. thioether) dictates kinase selectivity within the same core heterocycle [1][2].

CNS-Penetrant Lead Identification Leveraging Favorable TPSA and LogP Parameters

With a topological polar surface area of 60.7 Ų (below the 90 Ų threshold associated with poor CNS penetration) and a predicted XLogP3 of 2.6 (within the optimal CNS drug range of 1–3) [3], CAS 2640973-71-1 presents a physicochemical profile suitable for CNS drug discovery programs. The pyrazolo[1,5-a]pyrazine scaffold has been patented for mGlu3 negative allosteric modulation [4], and the target compound's neutral character (no basic amine protonation at physiological pH) avoids the lysosomal trapping common to cationic CNS drug candidates. Procurement for parallel artificial membrane permeability assays (PAMPA-BBB) and MDCK-MDR1 transport studies can validate its CNS penetration potential relative to more polar 4-amino analogs.

Fragment-to-Lead Optimization Starting from the 2-Methylpyrazolo[1,5-a]pyrazin-4-amine Core

CAS 2640973-71-1 represents an elaborated analog of the minimal core scaffold 2-methylpyrazolo[1,5-a]pyrazin-4-amine (CAS 1566719-11-6, MW 148.17) [3]. Teams engaged in fragment-based drug discovery (FBDD) or structure-based design can procure both the core fragment and the elaborated compound to establish a structure-activity relationship (SAR) vector from the 4-amine position. The ΔMW of +164.2 Da and the addition of the dimethoxyphenethyl moiety provide a defined chemical step that can be assessed for its impact on target affinity, selectivity, and cellular activity in a pairwise comparison [3].

Negative Allosteric Modulator (NAM) Screening for Group II Metabotropic Glutamate Receptors

Substituted pyrazolo[1,5-a]pyrazines have been disclosed as negative allosteric modulators of metabotropic glutamate receptor 3 (mGlu3) with potential applications in depression, cognitive disorders, and schizophrenia [4]. The 3,4-dimethoxyphenethyl substitution pattern of CAS 2640973-71-1 differentiates it from the patent-exemplified mGlu3 NAM chemotypes, which predominantly feature aryl or heteroaryl groups directly attached to the pyrazolo[1,5-a]pyrazine core. Procurement of this compound enables head-to-head pharmacological profiling (calcium flux or cAMP assays in mGlu3-expressing cell lines) to determine whether the dimethoxyphenethyl motif confers subtype selectivity (mGlu3 vs. mGlu2) or altered allosteric modulator cooperativity [4].

Quote Request

Request a Quote for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.